molecular formula C16H17NO2 B341591 2-(2-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(2-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B341591
M. Wt: 255.31 g/mol
InChI Key: YQJRWAXSBCVBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a hexahydro-1H-4,7-methanoisoindole core substituted with a 2-methylphenyl group. It is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the 2-methylphenyl group . The reaction conditions often include the use of acetic anhydride and anhydrous sodium acetate to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions under controlled temperatures and pressures. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, hydroxylamine.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to drugs that modulate neurotransmitter receptors, particularly dopamine and serotonin receptors . The compound’s structure allows it to fit into receptor binding sites, altering the receptor’s activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its role as a precursor in drug synthesis highlight its versatility and importance in research and industry.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-(2-methylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C16H17NO2/c1-9-4-2-3-5-12(9)17-15(18)13-10-6-7-11(8-10)14(13)16(17)19/h2-5,10-11,13-14H,6-8H2,1H3

InChI Key

YQJRWAXSBCVBFP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3C4CCC(C4)C3C2=O

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C4CCC(C4)C3C2=O

Origin of Product

United States

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